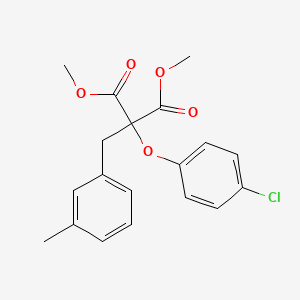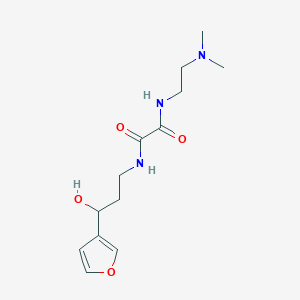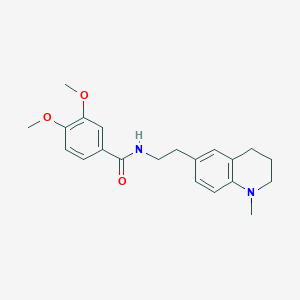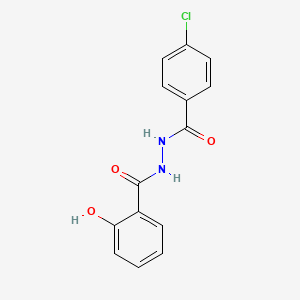
Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of dimethyl malonate derivatives, including those with chlorophenoxy and methylbenzyl groups, are of interest due to their potential application in various fields of organic chemistry and materials science. These compounds are often explored for their unique physical and chemical properties which can be tailored by modifying their molecular structure.
Synthesis Analysis
The synthesis of dimethyl malonate derivatives involves several key steps, including condensation reactions, cyclization, and sometimes electrooxidation. For example, anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl) malonates has been explored to produce cyclized products under mild conditions (Okimoto et al., 2013). Another study involves the synthesis of α-([11C]methyl)phenylalanine from 11C-labelled malonic esters, highlighting the versatility of malonate derivatives in synthesis (Gee & Långström, 1991).
Molecular Structure Analysis
The molecular structure of dimethyl malonate derivatives has been a subject of investigation to understand their reactivity and properties. Studies such as the gas electron diffraction and quantum chemical methods have been used to analyze the geometric structure of dimethyl malonate (Belova, Oberhammer, & Girichev, 2004). These analyses provide insights into the conformers present and the overall structural arrangement of the molecules.
Chemical Reactions and Properties
Dimethyl malonate derivatives undergo various chemical reactions, leading to a wide range of products with diverse properties. The reaction of dimethyl acetylenedicarboxylate with derivatives of malonic acid has been detailed, illustrating the complexity of possible products and their tautomeric forms (Cookson et al., 1967).
Physical Properties Analysis
The physical properties of dimethyl malonate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. The synthesis and crystal structure of a Knoevenagel condensation product, diethyl 2-(4-methylbenzylidene)malonate, reveal important aspects of its physical characteristics and potential for further functionalization (Achutha et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis of Amino Acids
Gee and Långström (1991) describe the synthesis of α-([11C]methyl)tyrosine and α-([11C]methyl)phenylalanine from dimethyl 2-(4-methoxybenzyl)-2-([11C] methyl)malonate. This process involves several steps, including enzymatic hydrolysis, Curtius rearrangement, and acidic hydrolysis, demonstrating the utility of dimethyl malonate derivatives in synthesizing labeled amino acids for research purposes (Gee & Långström, 1991).
Intermediate in Synthesis of Chrysanthemic Acid
Baudoux et al. (1998) reported the structure of dimethyl 2-{(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-methyl-2-nitropropyl}malonate, an intermediate in synthesizing chrysanthemic acid. This highlights another application of dimethyl malonate derivatives in synthesizing complex organic compounds (Baudoux et al., 1998).
Synthesis of Pyrrolino[2,3-d]pyrimidin-6-one Analogues
Vaid et al. (2012) achieved the efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one starting from dimethyl malonate. This demonstrates the utility of dimethyl malonate derivatives in synthesizing heterocyclic compounds, which are significant in medicinal chemistry (Vaid et al., 2012).
Domino Dimerization Studies
Boichenko et al. (2020) developed a synthetic approach for dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate. This research highlights the role of dimethyl malonate derivatives in domino dimerization reactions, important in organic synthesis (Boichenko et al., 2020).
Anodic Cyclization Studies
Okimoto et al. (2013) described the anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl) malonates to form dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. This research shows the relevance of dimethyl malonate derivatives in electrochemical cyclization reactions, which can be important in synthetic organic chemistry (Okimoto et al., 2013).
Propiedades
IUPAC Name |
dimethyl 2-(4-chlorophenoxy)-2-[(3-methylphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO5/c1-13-5-4-6-14(11-13)12-19(17(21)23-2,18(22)24-3)25-16-9-7-15(20)8-10-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBBBSTNJVCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OC)(C(=O)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)
![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)
![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)
![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)
![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)




![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)
